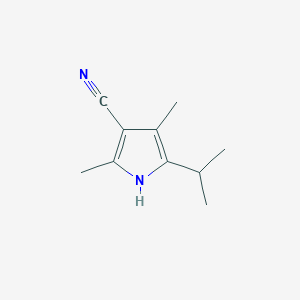

5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,4-dimethyl-5-propan-2-yl-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C10H14N2/c1-6(2)10-7(3)9(5-11)8(4)12-10/h6,12H,1-4H3 |

InChI Key |

UYTLBMFMDSTPCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C#N)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can be used under controlled conditions to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce pyrrole-3-amines .

Scientific Research Applications

5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares substituents at key positions of 5-isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile with similar pyrrole-3-carbonitrile derivatives:

Key Observations :

- Nitrile Stretching : The nitrile group in pyrrole-3-carbonitriles consistently exhibits IR absorption between 2217–2221 cm⁻¹ , as seen in compounds 1j , 4a , and 4b . This suggests minimal electronic perturbation from substituents like sugars or aryl groups.

- Substituent Diversity : The target compound’s isopropyl and methyl groups contrast with hydroxylated (e.g., 1j , 4a ) or indole/aryl-substituted analogs (e.g., 5f , 5g ). Bulkier substituents (e.g., sugar moieties in 4a ) may reduce solubility compared to the target’s simpler alkyl groups .

- Synthetic Routes : Most analogs (e.g., 1j , 4a ) are synthesized via one-pot multicomponent reactions using aldehydes, amines, and nitriles, suggesting a scalable approach for the target compound .

Melting Points and Stability:

- Hydroxylated analogs (e.g., 1j ) are reported as low-melting solids (<100°C), while aryl-substituted derivatives (e.g., 5f ) exhibit higher thermal stability (melting points >200°C) . The target compound’s methyl/isopropyl groups likely confer intermediate stability.

- The dioxolane-containing 38 () is a stable solid, highlighting how cyclic protecting groups enhance crystallinity .

Biological Activity

5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

CAS Number: [B12890027]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Pyrrole derivatives are known to exhibit a range of biological activities due to their ability to form complexes with metal ions and modulate enzymatic pathways. The compound's structure allows it to potentially inhibit specific enzymes or receptors involved in cellular processes, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. For instance, a series of related compounds have shown significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited growth inhibition rates exceeding 60% against melanoma and breast cancer cell lines at concentrations as low as 10 µM .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | Growth Inhibition (%) at 10 µM |

|---|---|---|

| Compound A | MDA-MB-435 | 62.46 |

| Compound B | MDA-MB-468 | 40.24 |

| This compound | Various (inferred) | Significant potential (specific data pending) |

Case Studies

- In Vitro Studies on Anticancer Properties : A study focused on synthesizing new pyrrole derivatives reported that certain compounds showed promising results against various cancer cell lines, suggesting that modifications in the pyrrole structure could enhance biological activity .

- Antimicrobial Investigations : Research into similar pyrrole-based compounds indicated that they could serve as lead structures for developing new antibiotics due to their ability to inhibit bacterial growth effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.